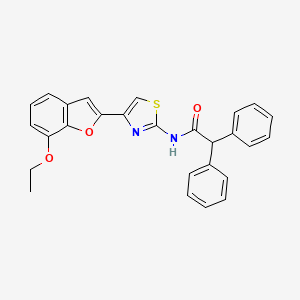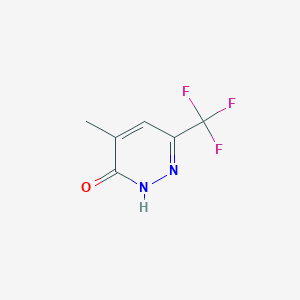![molecular formula C13H17ClN2O B2531283 (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride CAS No. 1694642-67-5](/img/structure/B2531283.png)
(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride” is a complex organic compound with potential applications in various fields. It has a molecular weight of 252.74 .
Molecular Structure Analysis
The IUPAC name of this compound is ((3aR,6aS)-hexahydropyrrolo [3,4-c]pyrrol-2 (1H)-yl) (phenyl)methanone hydrochloride . The InChI code is 1S/C13H16N2O.ClH/c16-13 (10-4-2-1-3-5-10)15-8-11-6-14-7-12 (11)9-15;/h1-5,11-12,14H,6-9H2;1H/t11-,12+; .Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antitumor Agent Synthesis
A novel compound, described as an N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid, was designed and synthesized targeting dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) as an antitumor agent. This research elucidates the structural foundation and the synthesis process of compounds with antitumor properties, highlighting the role of pyrrolo[3,4-c]pyrrole structures in the development of cancer therapeutics (Gangjee et al., 2000).
Tumor Targeting via Folate Receptor Uptake
Investigations into 6-substituted straight side chain pyrrolo[2,3-d]pyrimidines showcased their capability to selectively uptake via folate receptors (FR) and inhibit de novo purine nucleotide biosynthesis through glycinamide ribonucleotide formyltransferase (GARFTase) inhibition. This study demonstrates the potential of such compounds in providing targeted antitumor agents that capitalize on FR cellular uptake specificity (Wang et al., 2013).
Chemical Structure Analysis
The absolute configuration of a pyrrolo[3,4-c]pyridin-3(2H)-one derivative was established through chiral chromatography and subsequent chemical reactions. This work contributes to the understanding of the molecular structure of pyrrolo[3,4-c]pyrrole derivatives, which is crucial for the development of specific pharmaceutical agents (Zhu et al., 2009).
Polyimide Synthesis for Material Science
A novel pyridine-containing aromatic dianhydride monomer was synthesized for the creation of new polyimides with pyridine moieties. These materials, derived from pyrrolo[3,4-c]pyrrole frameworks, have shown significant promise in the development of strong, flexible, and thermally stable polyimide films, underscoring their potential in high-performance material applications (Wang et al., 2006).
Metal Complex Synthesis and Antibacterial Activity
The study focused on Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole, showcasing the synthesis, structural characterization, and biological activity, particularly antibacterial and antimycobacterial properties. This research highlights the potential biomedical applications of pyrrolo[3,4-c]pyrrole derivatives in developing new antimicrobial agents (Gemili et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15;/h1-5,11-12,14H,6-9H2;1H/t11-,12+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGWQISAAKKEBF-IWKKHLOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

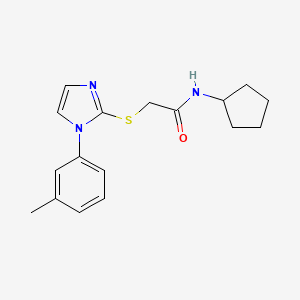
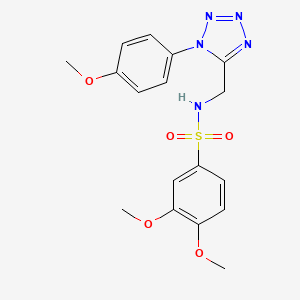
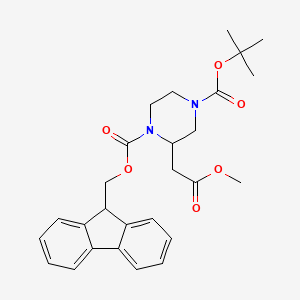

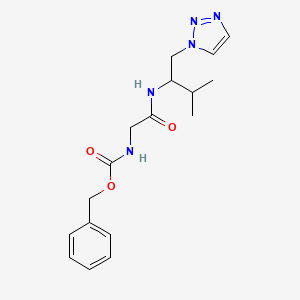

![1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide](/img/structure/B2531214.png)
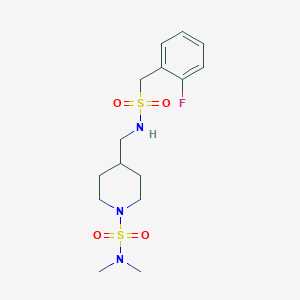
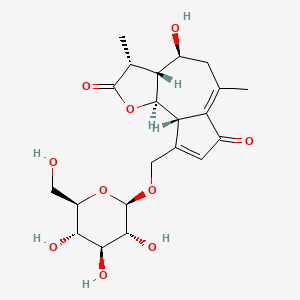
![9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2531217.png)
![4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2531219.png)

